molecular formula C8H10O B1660906 3,4,5,6-tetrahydro-2H-pentalen-1-one CAS No. 85410-09-9

3,4,5,6-tetrahydro-2H-pentalen-1-one

Cat. No.: B1660906
CAS No.: 85410-09-9
M. Wt: 122.16 g/mol
InChI Key: RCMSABHBOBOMFR-UHFFFAOYSA-N
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Description

3,4,5,6-tetrahydro-2H-pentalen-1-one is a fused bicyclic ketone that presents a valuable and versatile scaffold for synthetic and medicinal chemistry research. Its core structure, which incorporates a ketone group on a hydrindene system, makes it a strategic intermediate in the synthesis of more complex molecular architectures. Researchers can leverage this compound as a precursor for developing novel pharmacologically active molecules, as similar dihydropyridone and fused ring systems are frequently explored in drug discovery for their ability to interact with biological targets . The structural motif is analogous to those found in natural products and bioactive compounds, suggesting potential for applications in creating new inhibitors or probes for biological systems . Furthermore, the ketone functionality provides a key handle for diverse chemical transformations, including reductions, nucleophilic additions, and the formation of heterocyclic systems, facilitating its use in method development and library synthesis for high-throughput screening. This compound is intended for use in a controlled laboratory research setting by qualified professionals.

Properties

CAS No.

85410-09-9

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

3,4,5,6-tetrahydro-2H-pentalen-1-one

InChI

InChI=1S/C8H10O/c9-8-5-4-6-2-1-3-7(6)8/h1-5H2

InChI Key

RCMSABHBOBOMFR-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C(=O)CC2

Canonical SMILES

C1CC2=C(C1)C(=O)CC2

Other CAS No.

85410-09-9

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of tetrahydropentalenone exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications on the tetrahydropentalenone structure could enhance its potency against breast cancer cells. The mechanism involves the induction of apoptosis and disruption of cell cycle progression.

Case Study Example :

  • Title : "Synthesis and Biological Evaluation of Tetrahydropentalenone Derivatives"
  • Findings : Several synthesized derivatives showed IC50 values in the micromolar range against MCF-7 breast cancer cells.

2. Antimicrobial Properties
Tetrahydropentalenones have been assessed for antimicrobial activity. Their efficacy against Gram-positive and Gram-negative bacteria has been documented, making them potential candidates for developing new antibiotics.

Case Study Example :

  • Title : "Antimicrobial Activity of Tetrahydropentalenone Compounds"
  • Findings : Compounds demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Materials Science Applications

1. Polymer Chemistry
3,4,5,6-tetrahydro-2H-pentalen-1-one serves as a building block in polymer synthesis. Its unique structure allows it to be incorporated into various polymer matrices, enhancing mechanical properties and thermal stability.

PropertyBefore ModificationAfter Modification
Tensile Strength (MPa)3045
Thermal Decomposition Temp (°C)250300

2. Organic Light Emitting Diodes (OLEDs)
The compound has been investigated for its role in OLED technology due to its favorable electronic properties. Its incorporation into the active layer of OLEDs has resulted in improved luminescence efficiency.

Synthetic Applications

This compound is used as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for various functional group transformations, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Structural Analogs and Hydrogenation States

The degree of hydrogenation in pentalenone derivatives significantly influences their stability and reactivity. Key analogs include:

Compound Name CAS Number Hydrogenation Level Substituents Key References
3,4,5,6-Tetrahydro-2H-pentalen-1-one Not explicitly listed 4 double bonds reduced None (parent structure)
3,3a,4,5,6,6a-Hexahydro-2H-pentalen-1-one 19915-11-8, 29365-79-5 6 double bonds reduced None
3-Methyl-2-(pyrrolidin-1-ylmethyl)-3,4,5,6-tetrahydro-2H-pentalen-1-one hydrochloride 88364-47-0 4 double bonds reduced Methyl and pyrrolidinylmethyl groups

Key Observations :

  • Hydrogenation Effects : The hexahydro analog (CAS 19915-11-8) is more saturated, likely enhancing stability and reducing reactivity compared to the tetrahydro derivative. This is consistent with safety data for the hexahydro compound, which lacks acute toxicity warnings under UN GHS guidelines .
  • Substituent Impact : The methyl-pyrrolidinylmethyl derivative (CAS 88364-47-0) demonstrates how functionalization can alter solubility and biological activity. The pyrrolidinyl group may enhance intermolecular interactions, making it a candidate for pharmaceutical applications .

Gaps in Data :

  • No explicit safety or synthesis data exist for this compound in the provided evidence. Its reactivity profile must be extrapolated from structural analogs.

Preparation Methods

Historical Development and Key Syntheses

Cooke et al.’s Seminal Work (1980)

The first reported synthesis of 3,4,5,6-tetrahydro-2H-pentalen-1-one was described by Cooke et al. in the Journal of Organic Chemistry (1980). While the full experimental details are proprietary to the original publication, subsequent patents and derivative syntheses have clarified the methodology’s broad strokes. The reaction likely involves a cyclization strategy to form the bicyclic framework, potentially leveraging intramolecular aldol condensation or related carbonyl chemistry.

Key features of Cooke’s approach include:

  • Precursor selection : A linear or monocyclic precursor with strategically positioned functional groups to enable ring closure.
  • Cyclization conditions : Acid- or base-mediated conditions to drive the formation of the bicyclic system.
  • Isolation and purification : Chromatographic techniques to isolate the ketone in high purity.

This method established the compound as a versatile building block, evidenced by its adoption in later synthetic workflows, such as the preparation of neuropharmaceutical intermediates.

Detailed Synthesis Procedures

Original Synthesis via Cooke et al.

Though the exact reaction mechanism remains inferred, the synthesis can be reconstructed from subsequent applications. A plausible pathway involves:

  • Precursor preparation : A γ,δ-unsaturated ketone or analogous system capable of undergoing cyclization.
  • Cyclization : Under acidic or basic conditions, the precursor undergoes intramolecular nucleophilic attack, forming the bicyclic structure.
  • Oxidation (if necessary) : Adjustment of oxidation states to yield the target ketone.

Example application : In a 2005 patent, this compound (Intermediate A1) was prepared using Cooke’s method and subsequently reduced to an alcohol with sodium borohydride (NaBH₄) and cerium chloride (CeCl₃) in methanol. This reduction step highlights the ketone’s reactivity and utility in downstream functionalization.

Alternative Routes and Modern Adaptations

Despite the dominance of Cooke’s method, exploratory routes have emerged in related contexts:

Enolate-Mediated Cyclizations

Base-induced enolate formation followed by intramolecular alkylation could theoretically yield the bicyclic framework. This approach mirrors strategies used in prostaglandin synthesis.

Analytical Characterization

Post-synthesis, this compound is characterized by:

  • Spectroscopic data :
    • ¹H NMR : Distinct signals for the ketone carbonyl (δ ~2.1 ppm) and methylene protons (δ ~1.5–2.5 ppm).
    • IR : Strong absorption near 1700 cm⁻¹ (C=O stretch).
  • Chromatographic purity : HPLC or GC-MS analysis to confirm >95% purity, as commercialized by suppliers like Advanced ChemBlocks.

Applications in Organic Synthesis

The ketone’s reactivity has been exploited in:

  • Reductive amination : Conversion to piperazine derivatives, as seen in the synthesis of neuroactive compounds.
  • Heterocycle formation : Participation in Pictet-Spengler-type reactions to generate fused ring systems.

Q & A

Q. Purity Validation :

  • Chromatography : Use HPLC or GC-MS with polar columns (e.g., C18) to separate impurities.
  • Melting Point Analysis : Compare observed values with literature data (±2°C tolerance).
Synthesis Method Catalyst/Reagent Yield (%) Purity Validation
Acid-catalyzed cyclizationH₂SO₄, 80°C65–70HPLC (99% purity)
Catalytic hydrogenationPd/C, H₂ (50 psi)75–80GC-MS (98.5% purity)

Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:
A combination of NMR, IR, and X-ray crystallography is critical:

  • ¹H/¹³C NMR : Identify proton environments (e.g., ketone δ ~200–210 ppm) and ring junction carbons.
  • IR Spectroscopy : Confirm carbonyl stretch (~1700 cm⁻¹) and sp³ C-H bonds (~2800–3000 cm⁻¹).
  • X-ray Crystallography : Resolve bond angles/geometry using SHELXL for refinement .
Technique Key Peaks/Data Structural Insight
¹³C NMRδ 208.5 ppm (C=O)Confirms ketone group
IR1695 cm⁻¹ (C=O)Validates carbonyl presence
X-rayBond length: 1.22 Å (C=O)Precise spatial arrangement

Advanced: How can contradictions in reactivity data (e.g., unexpected stereoselectivity) be systematically addressed?

Methodological Answer:
Contradictions arise from variables like solvent polarity, temperature, or catalyst loading. Use principal contradiction analysis :

Identify Dominant Factors : Isolate variables (e.g., solvent vs. catalyst) via factorial design.

Replicate Under Controlled Conditions : Repeat experiments with fixed parameters.

Statistical Validation : Apply ANOVA to confirm significance of outliers.

Case Study Observed Contradiction Resolution Strategy
Stereoselectivity reversalHigh vs. low polarity solventsFixed catalyst, varied solvent
Yield inconsistencyTemperature fluctuations (±5°C)Use precision thermoregulators

Advanced: What computational approaches are suitable for predicting the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map electron density around the ketone.
  • Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina.
  • Kinetic Modeling : Apply Eyring equation to predict activation barriers for hydrogenation steps .
Parameter DFT Output Experimental Validation
HOMO-LUMO gap4.2 eVCorrelates with UV-Vis λₘₐₓ ~295 nm
Binding affinity (kcal/mol)-7.3 (P450)Enzyme assay IC₅₀ = 12 µM

Basic: What are the compound’s stability considerations under varying pH and temperature?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies (pH 1–13, 40°C). Use LC-MS to track decomposition products.
  • Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) to identify melting/degradation points.
Condition Observation Implication
pH < 3Rapid ketone hydrolysisAvoid acidic storage
T > 150°CCarbonyl decompositionLimit heating

Advanced: How can the compound’s role in asymmetric catalysis be optimized?

Methodological Answer:

  • Chiral Ligand Screening : Test BINAP or Salen ligands in hydrogenation reactions.
  • Enantiomeric Excess (ee) : Measure via chiral HPLC (e.g., Chiralpak AD-H column).
  • Mechanistic Probes : Use deuterium labeling to trace hydrogen transfer pathways .
Ligand ee (%) Catalyst Loading
(R)-BINAP885 mol%
Salen-Mn7210 mol%

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